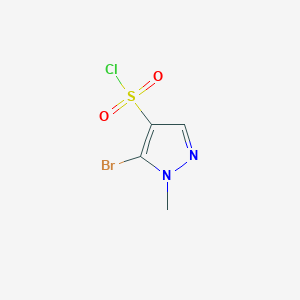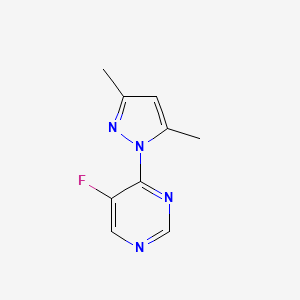
4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine analog that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of thymidylate synthase, which is an enzyme involved in DNA synthesis. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and to improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine in lab experiments is its wide range of biological activities. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, as well as potential applications in the treatment of neurological disorders and cardiovascular diseases. However, one limitation of using 4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine. One area of interest is the development of new anti-cancer therapies based on this compound. Another area of interest is the development of new treatments for neurological disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Synthesemethoden
The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine can be achieved through a number of different methods. One common method involves the reaction of 5-fluorouracil with 3,5-dimethylpyrazole in the presence of a catalyst. Another method involves the reaction of 5-fluoro-2,4-dichloropyrimidine with 3,5-dimethylpyrazole in the presence of a base. Both of these methods have been shown to be effective in synthesizing 4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-3-7(2)14(13-6)9-8(10)4-11-5-12-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJVWJWRLPRITO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

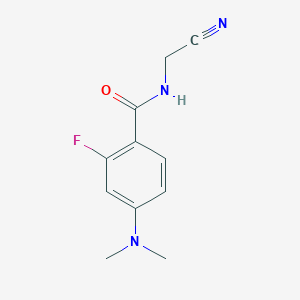
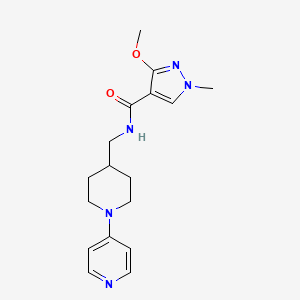
![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)
![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)
![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)
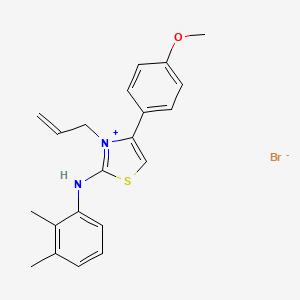
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)

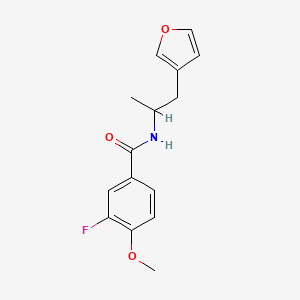
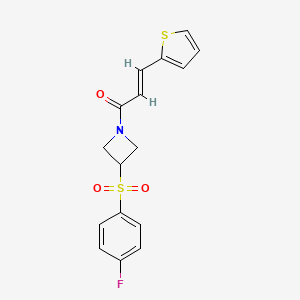
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)
